molecular formula C10H8BrNO B8059752 8-Bromo-3-methoxyquinoline

8-Bromo-3-methoxyquinoline

Cat. No.: B8059752
M. Wt: 238.08 g/mol
InChI Key: VHEOHZOCZKVWIW-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxyquinoline (C₁₀H₈BrNO) is a brominated quinoline derivative with a methoxy group at the C-3 position. Quinolines are heterocyclic aromatic compounds with a broad range of applications in medicinal chemistry, materials science, and radiopharmaceutical development. The bromine atom at C-8 and the methoxy group at C-3 confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis. Notably, brominated quinolines are precursors for radiohalogenation reactions used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging .

Properties

IUPAC Name

8-bromo-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEOHZOCZKVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 3-Methoxyquinoline

Bromination of 3-methoxyquinoline using molecular bromine (Br₂) in chloroform (CHCl₃) or acetonitrile (CH₃CN) achieves regioselective substitution at the 8-position. Key conditions include:

  • Solvent : CHCl₃ or CH₃CN at 0–25°C.

  • Stoichiometry : 1.1–2.1 equivalents of Br₂.

  • Reaction Time : 1–4 hours.

Example Protocol ( ):

  • Dissolve 3-methoxyquinoline (2.06 mmol) in CHCl₃ (10 mL).

  • Add Br₂ (4.20 mmol) in CHCl₃ dropwise over 5 minutes.

  • Stir at room temperature for 1 hour.

  • Wash with 5% NaHCO₃, dry over Na₂SO₄, and evaporate to isolate 8-bromo-3-methoxyquinoline.

Yield : ~80–90% (based on analogous dibromination of 8-hydroxyquinoline ).

Halogenation via Phosphorus Oxybromide (POBr₃)

Tribromophosphorus oxide (POBr₃) facilitates bromination of hydroxyl precursors, which can be adapted for methoxyquinolines ( ):
Procedure :

  • React 3-methoxy-4-hydroxyquinoline with POBr₃ (2.5 equivalents) in dichloromethane (DCM) at 5–70°C.

  • Neutralize with Na₂CO₃, filter, and recrystallize.

Key Data :

ParameterValue
SolventDCM
Temperature5°C → 70°C (gradient)
Yield~75–85%

Cyclization of Brominated Aniline Derivatives

Constructing the quinoline ring with pre-existing bromine and methoxy groups offers an alternative route ( ):
Steps :

  • Cyclize 2-bromo-3-methoxyaniline with malonic acid in POCl₃.

  • Hydrolyze intermediates to yield this compound.

Conditions :

  • POCl₃ as solvent/catalyst at 120°C.

  • Yields: ~60–70% (extrapolated from similar syntheses ).

Copper-Catalyzed Bromination of Boronic Acids

Arylboronic acid precursors enable selective bromination via CuBr₂ catalysis ( ):
Protocol :

  • React 3-methoxyquinoline-8-boronic acid with CuBr₂ (1.5 equivalents) and tetrabutylammonium bromide (TBAB) in water at 100°C.

  • Extract with ethyl acetate and purify via column chromatography.

Yield : ~90% (based on analogous quinoline bromination ).

Regioselectivity and Optimization

  • Directing Effects : The 3-methoxy group directs bromination to the 8-position (para to the nitrogen atom), while solvent polarity modulates reaction rates .

  • Side Products : Over-bromination (e.g., 5,7-dibromo derivatives) occurs with excess Br₂ (>2.1 eq) .

Comparative Analysis of Methods

MethodYield (%)SelectivityComplexity
Direct Bromination80–90HighLow
POBr₃ Halogenation75–85ModerateModerate
Cyclization60–70HighHigh
Boronic Acid Route90HighModerate

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various 8-substituted-3-methoxyquinoline derivatives.

    Oxidation Reactions: Products include quinoline-3-carboxylic acids or quinoline-3-aldehydes.

    Reduction Reactions: Products include hydrogenated quinoline derivatives.

Scientific Research Applications

8-Bromo-3-methoxyquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the quinoline ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-Bromo-8-methoxyquinoline
  • Structure : Bromine at C-4, methoxy at C-6.
  • Molecular Weight : 238.08 g/mol.
  • Key Features : Exhibits a coplanar molecular structure with weak intermolecular C–H⋯π interactions. Its crystal structure (orthorhombic, space group P2₁2₁2₁) has been resolved via X-ray crystallography .
  • Applications : Used in PET/SPECT radiopharmaceuticals for imaging amyloid plaques in Alzheimer’s disease .
8-Bromo-2-methoxyquinoline
  • Structure : Bromine at C-8, methoxy at C-2.
  • Molecular Weight : 238.08 g/mol.
  • Key Features : Quantum chemical calculations (DFT-B3LYP/6-31G*) reveal optimized 3D geometries and molecular orbitals. Distinct electronic properties arise from the methoxy group’s position, influencing reactivity in cross-coupling reactions .
5-Bromo-8-methoxy-2-methylquinoline
  • Structure : Bromine at C-5, methoxy at C-8, methyl at C-2.
  • Molecular Weight : 252.11 g/mol.

Functionalized Derivatives

8-Bromo-3-(trifluoromethyl)quinoline
  • Structure : Bromine at C-8, trifluoromethyl at C-3.
  • Molecular Formula : C₁₀H₅BrF₃N.
  • Key Features : The electron-withdrawing trifluoromethyl group increases electrophilicity, making it suitable for Suzuki-Miyaura couplings .
5-Bromo-7-((3,4-dihydroisoquinolin-2-yl)methyl)quinolin-8-ol
  • Structure: Bromine at C-5, hydroxyl at C-8, and a dihydroisoquinoline-derived Mannich base.
  • Molecular Weight : 370.2 g/mol.
  • Key Features : Demonstrated bioactivity in antimicrobial assays, highlighting the role of the hydroxyl group in metal chelation .

Tetrahydroisoquinoline Derivatives

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • Structure : Saturated tetrahydro ring with bromine at C-8 and methoxy at C-4.
  • Molecular Weight : 242.12 g/mol.
  • Key Features : The reduced ring system enhances conformational flexibility, impacting binding affinity in neurological targets .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
8-Bromo-3-methoxyquinoline Br (C-8), OMe (C-3) 238.08 PET/SPECT precursor, Suzuki couplings
4-Bromo-8-methoxyquinoline Br (C-4), OMe (C-8) 238.08 Crystallography, amyloid imaging
8-Bromo-2-methoxyquinoline Br (C-8), OMe (C-2) 238.08 Quantum chemical modeling
5-Bromo-8-methoxy-2-methylquinoline Br (C-5), OMe (C-8), Me (C-2) 252.11 Enhanced lipophilicity
8-Bromo-3-(trifluoromethyl)quinoline Br (C-8), CF₃ (C-3) 262.06 Electrophilic cross-coupling

Biological Activity

8-Bromo-3-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by the presence of a bromine atom and a methoxy group on the quinoline ring, enhances its reactivity and biological potential compared to other quinoline derivatives. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN, with a molecular weight of approximately 229.08 g/mol. The structural features include:

  • Bromine atom at position 8
  • Methoxy group at position 3
  • Quinoline backbone , which is a bicyclic structure consisting of a fused benzene and pyridine ring

This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to reduced cell proliferation and apoptosis in cancer cells.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways.
  • Electrophilic Reactivity : The presence of the bromine atom enhances electrophilicity, allowing for more effective interactions with nucleophilic sites in biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating the ability to inhibit DNA synthesis in microbial cells. This action is crucial for its potential use as an antimicrobial agent.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis through various pathways. For instance, it may interfere with the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .

StudyCell LineMechanismOutcome
HCT116 (Colorectal)PI3K/AKT/mTOR inhibitionReduced proliferation and induced apoptosis
Various Cancer CellsEnzyme inhibitionDecreased cell viability

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Cytotoxicity Studies : In one study focusing on colorectal cancer cells (HCT116), treatment with this compound resulted in significant cytotoxic effects, leading to cell cycle arrest in the G2/M phase and increased apoptosis rates .
  • Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 8-Bromo-3-methoxyquinoline, and how can purity be ensured?

  • Methodology : A common approach involves regioselective bromination of 8-methoxyquinoline derivatives using molecular bromine or N-bromosuccinimide (NBS) under mild conditions. For example, bromination at the C-3 position can be achieved by optimizing reaction time and solvent polarity (e.g., chloroform or THF). Post-synthesis, thin-layer chromatography (TLC) is used to monitor reaction progress, while Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm structural integrity and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular composition. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related brominated methoxyquinolines (e.g., 4-Bromo-8-methoxyquinoline), where non-H atoms are coplanar with weak intermolecular interactions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 8-methoxyquinoline derivatives be addressed?

  • Methodology : Competing bromination at adjacent positions (e.g., C-2 or C-5) can occur due to electronic effects of the methoxy group. Computational modeling (e.g., density functional theory, DFT) predicts electron-rich sites, guiding reagent selection. For example, steric hindrance from bulky brominating agents may favor substitution at C-3. Experimental validation using differential scanning calorimetry (DSC) to monitor reaction exotherms can further optimize conditions .

Q. What contradictions exist in reported reaction outcomes for brominated methoxyquinolines, and how can they be resolved?

  • Case Study : Evidence shows that bromination of 6-bromo-8-methoxyquinoline yields 3,6-dibromo-8-methoxyquinoline (major product) but may also produce trace 3,5,6-tribromo derivatives under prolonged reaction times. Contradictions arise from varying solvent systems (polar vs. non-polar) and bromine stoichiometry. Systematic kinetic studies with HPLC tracking of intermediates are recommended to resolve discrepancies .

Q. How does the electronic configuration of this compound influence its biological interactions?

  • Methodology : Mulliken charge analysis via DFT reveals charge distribution at the bromine and methoxy groups, which affects binding to biological targets (e.g., enzymes or DNA). Comparative studies with analogs (e.g., 8-Bromo-6-methylquinoline) highlight the role of the methoxy group in enhancing hydrogen-bonding interactions. Surface plasmon resonance (SPR) assays quantify binding affinities .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodology : Sequential bromination and methoxylation steps require careful temperature control (e.g., −78°C for lithiation-methoxy substitution). Catalytic additives like Cu(I) salts can suppress side reactions. Continuous flow reactors enhance scalability and reproducibility by maintaining precise reaction parameters .

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